molecular formula C14H17NO2 B6344356 1-Ethyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid CAS No. 1240578-58-8

1-Ethyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid

Cat. No. B6344356
CAS RN: 1240578-58-8
M. Wt: 231.29 g/mol
InChI Key: XIJZUAMMZQCZPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry are often used to determine molecular structure.


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reactivity of the compound, the types of reactions it undergoes, and the products formed from these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Spectroscopic properties (UV-Vis, IR, NMR, MS) may also be analyzed .

Scientific Research Applications

EPICA has been studied extensively in recent years due to its potential applications in a variety of fields, such as medicine, biochemistry, and pharmacology. In medicine, EPICA has been used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents. In biochemistry, EPICA has been used as a building block for the synthesis of a variety of compounds, including chiral amines, peptides, and cyclic peptides. In pharmacology, EPICA has been used as a substrate for the synthesis of a variety of compounds, such as prodrugs and drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of using EPICA for lab experiments include its low cost, ease of synthesis, and its ability to be used as a building block for a variety of compounds. The main limitation of using EPICA for lab experiments is the lack of information regarding its mechanism of action and its biochemical and physiological effects.

Future Directions

Future research involving EPICA should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to determine the potential applications of EPICA in medicine, biochemistry, and pharmacology. Finally, further research should be conducted to explore the potential of EPICA as a substrate for the synthesis of a variety of compounds, such as prodrugs and drug delivery systems.

Synthesis Methods

EPICA can be synthesized using a variety of methods, including the Wittig reaction, the Julia-Kocienski reaction, and the Vilsmeier-Haack reaction. The most common method is the Wittig reaction, which involves the use of a phosphonium salt as a nucleophile and a carbonyl compound as an electrophile. The reaction proceeds through a series of steps that result in the formation of a carbonyl carbon-phosphorus double bond, which is then hydrolyzed to form the desired product.

properties

IUPAC Name

1-ethyl-6-propan-2-ylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJZUAMMZQCZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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